N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzamide group attached to a benzothiazole ring, which is further substituted with a methyl group at the 4-position. Benzothiazole derivatives have been extensively studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Mechanism of Action
Target of Action
N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, also known as n-(4-methyl-benzothiazol-2-yl)-benzamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant biological activities, including anti-tubercular and antibacterial properties.
Mode of Action
Benzothiazole derivatives have been reported to exhibit inhibitory activity against mycobacterium tuberculosis . The compound’s interaction with its targets likely results in the inhibition of essential biochemical processes within the bacterial cells, leading to their death .
Pharmacokinetics
The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant inhibitory activity against mycobacterium tuberculosis , suggesting that the compound may lead to the death of these bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide derivative .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and efficient synthetic routes. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization have been utilized to enhance the yield and reduce the reaction time. These methods are advantageous for large-scale production due to their simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)benzamide
- N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
- N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Uniqueness
N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the methyl group at the 4-position, which can influence its biological activity and chemical reactivity. This substitution can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-5-9-12-13(10)16-15(19-12)17-14(18)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMSXIMYJLIHOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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